2-(2-((3-Ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(3-sulphonatopropyl)benzoselenazolium
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Overview
Description
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound featuring a benzoselenazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions The initial step often includes the formation of the benzoselenazole core through cyclization reactions involving selenium reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent quality control measures to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The benzoselenazole core can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Various substituents on the benzoselenazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as selenoxides, selenides, and substituted benzoselenazoles.
Scientific Research Applications
3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The benzoselenazole core can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes. This mechanism is crucial for its potential therapeutic applications in medicine.
Comparison with Similar Compounds
Similar Compounds
Benzoselenazole: Shares the core structure but lacks the additional substituents.
Selenoxides: Oxidized derivatives with different reactivity profiles.
Selenides: Reduced forms with distinct chemical properties.
Uniqueness
The unique combination of substituents in 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
93857-70-6 |
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Molecular Formula |
C28H34N2O4SSe2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O4SSe2/c1-7-21(15-27-29(8-2)22-12-18(3)19(4)14-25(22)36-27)16-28-30(10-9-11-35(31,32)33)23-13-20(5)24(34-6)17-26(23)37-28/h12-17H,7-11H2,1-6H3 |
InChI Key |
SMNNTVJXVKIOBS-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C([Se]3)C=C(C(=C4)C)C)CC |
Origin of Product |
United States |
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